Cas no 635757-61-8 (4'-Acetylbiphenyl-3-carboxylic acid)
4'-Acetylbiphenyl-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid
- 4'-ACETYL-BIPHENYL-3-CARBOXYLIC ACID
- 4-Acetylbiphenyl-3-carboxylic acid
- 3-(4-acetylphenyl)benzoic acid
- 4'-Acetylbiphenyl-3-carboxylic acid
- SCHEMBL5517654
- CHEMBL4173948
- 4''-Acetylbiphenyl-3-carboxylic Acid
- CS-0206709
- BS-29005
- DTXSID10399790
- MFCD04039045
- AKOS004114130
- 4'-Acetyl-[1,1'-biphenyl]-3-carboxylicacid
- 4 inverted exclamation marka-Acetyl[1,1 inverted exclamation marka-biphenyl]-3-carboxylic acid
- 4'-acetyl[1,1'-biphenyl]-3-carboxylic acid
- DB-367283
- 635757-61-8
-
- MDL: MFCD04039045
- Inchi: 1S/C15H12O3/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(17)18/h2-9H,1H3,(H,17,18)
- InChI Key: VKTBJVVRKRBWDI-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)C1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 240.07900
- Monoisotopic Mass: 240.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.37000
- LogP: 3.25440
4'-Acetylbiphenyl-3-carboxylic acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4'-Acetylbiphenyl-3-carboxylic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4'-Acetylbiphenyl-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031906-1g |
4'-Acetyl-biphenyl-3-carboxylic acid |
635757-61-8 | 1g |
£200.00 | 2022-03-01 | ||
| Fluorochem | 031906-5g |
4'-Acetyl-biphenyl-3-carboxylic acid |
635757-61-8 | 5g |
£600.00 | 2022-03-01 | ||
| TRC | A177768-100mg |
4'-Acetylbiphenyl-3-carboxylic acid |
635757-61-8 | 100mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A177768-250mg |
4'-Acetylbiphenyl-3-carboxylic acid |
635757-61-8 | 250mg |
$ 155.00 | 2023-04-19 | ||
| TRC | A177768-500mg |
4'-Acetylbiphenyl-3-carboxylic acid |
635757-61-8 | 500mg |
$ 236.00 | 2023-04-19 | ||
| TRC | A177768-1g |
4'-Acetylbiphenyl-3-carboxylic acid |
635757-61-8 | 1g |
$ 333.00 | 2023-04-19 | ||
| abcr | AB247501-1 g |
4'-Acetyl[1,1'-biphenyl]-3-carboxylic acid |
635757-61-8 | 1g |
€314.00 | 2023-04-27 | ||
| abcr | AB247501-5 g |
4'-Acetyl[1,1'-biphenyl]-3-carboxylic acid |
635757-61-8 | 5g |
€858.00 | 2023-04-27 | ||
| Alichem | A019122493-5g |
4'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid |
635757-61-8 | 95% | 5g |
$446.88 | 2023-09-01 | |
| abcr | AB247501-1g |
4'-Acetyl[1,1'-biphenyl]-3-carboxylic acid; . |
635757-61-8 | 1g |
€314.00 | 2025-04-17 |
4'-Acetylbiphenyl-3-carboxylic acid Suppliers
4'-Acetylbiphenyl-3-carboxylic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4'-Acetylbiphenyl-3-carboxylic acid
Introduction to 4'-Acetylbiphenyl-3-carboxylic acid (CAS No. 635757-61-8)
4'-Acetylbiphenyl-3-carboxylic acid, with the chemical identifier CAS No. 635757-61-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the biphenyl derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both acetyl and carboxylic acid functional groups in its molecular structure endows it with unique reactivity and potential applications in synthetic chemistry and drug development.
The biphenyl core, characterized by two phenyl rings connected by a single carbon-carbon bond, serves as a scaffold for numerous pharmacologically active agents. In particular, 4'-Acetylbiphenyl-3-carboxylic acid has been studied for its potential role in modulating various biological pathways. Recent advancements in medicinal chemistry have highlighted the importance of biphenyl derivatives in the design of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
One of the most compelling aspects of 4'-Acetylbiphenyl-3-carboxylic acid is its structural motif, which allows for further functionalization through various chemical reactions. The acetyl group at the 4'-position and the carboxylic acid at the 3-position provide multiple sites for derivatization, enabling researchers to tailor its properties for specific applications. This flexibility has made it a valuable intermediate in the synthesis of more complex molecules, including those being explored for their anticancer and anti-inflammatory effects.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in disease pathogenesis. Biphenyl derivatives, including 4'-Acetylbiphenyl-3-carboxylic acid, have shown promise as PPI modulators due to their ability to disrupt aberrant protein interactions that contribute to conditions such as cancer and neurodegenerative diseases. Studies have demonstrated that modifications to the biphenyl core can enhance binding affinity and selectivity, making these compounds attractive candidates for drug discovery.
The synthesis of 4'-Acetylbiphenyl-3-carboxylic acid typically involves multi-step organic reactions, starting from commercially available biphenyl precursors. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. The optimization of these synthetic routes is crucial for ensuring high yields and purity, which are essential for subsequent biological evaluation.
From a pharmacological perspective, 4'-Acetylbiphenyl-3-carboxylic acid has been investigated for its potential role in modulating enzyme activity and receptor binding. Preliminary studies suggest that it may interact with targets involved in metabolic disorders and immune responses. The compound's ability to cross the blood-brain barrier has also raised interest in its potential application as a central nervous system (CNS) therapeutic agent. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 4'-Acetylbiphenyl-3-carboxylic acid and its biological targets. These tools have enabled researchers to predict binding affinities, identify key interaction residues, and design analogs with improved properties. By leveraging these computational approaches, scientists can accelerate the drug discovery process and prioritize compounds for experimental validation.
In conclusion, 4'-Acetylbiphenyl-3-carboxylic acid (CAS No. 635757-61-8) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and biological relevance, make it an attractive candidate for further development. As our understanding of disease mechanisms continues to evolve, compounds like 4'-Acetylbiphenyl-3-carboxylic acid will play an increasingly important role in the discovery of novel therapeutics.
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